![molecular formula C13H13NO B12117079 (3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

(3'-Amino-[1,1'-biphenyl]-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

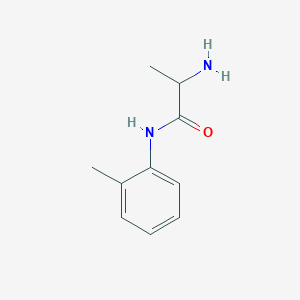

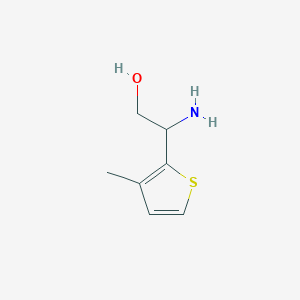

(3’-Amino-[1,1’-Biphenyl]-4-yl)methanol ist eine organische Verbindung, die zur Klasse der Biphenyl-Derivate gehört. Sie zeichnet sich durch das Vorhandensein einer Aminogruppe an der 3’-Position und einer Hydroxymethylgruppe an der 4’-Position der Biphenylstruktur aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3’-Amino-[1,1’-Biphenyl]-4-yl)methanol kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Reduktion von (3’-Nitro-[1,1’-Biphenyl]-4-yl)methanol unter Verwendung eines geeigneten Reduktionsmittels wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Diese Reaktion erfolgt typischerweise unter milden Bedingungen und führt zur Bildung der gewünschten Aminoverbindung.

Eine andere Methode beinhaltet die Verwendung von (3’-Azido-[1,1’-Biphenyl]-4-yl)methanol als Vorläufer. Die Azidogruppe kann unter Verwendung von Diphosphor-Tetraiodid (P2I4) in Benzol zu einer Aminogruppe reduziert werden, gefolgt von der Zugabe von Wasser, um die Bildung des Amins zu fördern .

Industrielle Produktionsmethoden

Die industrielle Produktion von (3’-Amino-[1,1’-Biphenyl]-4-yl)methanol kann große Reduktionsprozesse unter Verwendung von Wasserstoffgas und Palladiumkatalysatoren beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Darüber hinaus können kontinuierliche Fließreaktoren eingesetzt werden, um die Effizienz und Skalierbarkeit des Produktionsprozesses zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

(3’-Amino-[1,1’-Biphenyl]-4-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Der Nitrovorläufer kann mit Wasserstoffgas und einem Palladiumkatalysator zur Aminoverbindung reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, wie zum Beispiel die Bildung von Amiden oder Iminen mit geeigneten Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Acylchloride oder Aldehyde in Gegenwart eines Basen- oder Säure-Katalysators.

Hauptprodukte

Oxidation: (3’-Amino-[1,1’-Biphenyl]-4-yl)carbonsäure.

Reduktion: (3’-Amino-[1,1’-Biphenyl]-4-yl)methanol.

Substitution: Amide oder Imine, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

(3’-Amino-[1,1’-Biphenyl]-4-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays und als Sonde zur Untersuchung von Protein-Ligand-Wechselwirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (3’-Amino-[1,1’-Biphenyl]-4-yl)methanol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren, was zu einer Modulation ihrer Aktivität führt. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während die Biphenylstruktur hydrophobe Wechselwirkungen bietet, die die Bindung stabilisieren.

Analyse Chemischer Reaktionen

Types of Reactions

(3’-Amino-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro precursor can be reduced to the amino compound using hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, such as the formation of amides or imines with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides or aldehydes in the presence of a base or acid catalyst.

Major Products

Oxidation: (3’-Amino-[1,1’-biphenyl]-4-yl)carboxylic acid.

Reduction: (3’-Amino-[1,1’-biphenyl]-4-yl)methanol.

Substitution: Amides or imines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(3’-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3’-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The amino group can form hydrogen bonds with target proteins, while the biphenyl structure provides hydrophobic interactions that stabilize the binding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Aminobiphenyl: Fehlt die Hydroxymethylgruppe, wodurch es weniger polar und möglicherweise weniger reaktiv in bestimmten chemischen Reaktionen ist.

3-Aminobiphenyl: Ähnliche Struktur, jedoch mit der Aminogruppe an der 3-Position anstelle der 3’-Position, was zu unterschiedlicher Reaktivität und Bindungseigenschaften führt.

4-Hydroxybiphenyl: Enthält eine Hydroxylgruppe anstelle einer Aminogruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

(3’-Amino-[1,1’-Biphenyl]-4-yl)methanol ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Hydroxymethylgruppe in der Biphenylstruktur. Diese Doppelfunktionalität ermöglicht es, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C13H13NO |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

[4-(3-aminophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9,14H2 |

InChI-Schlüssel |

BKCNVVQRZJJZAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)

![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)

![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)